molecular formula C13H19NO B177373 Trans-4-(benzyloxy)cyclohexanamine CAS No. 160357-83-5

Trans-4-(benzyloxy)cyclohexanamine

Cat. No. B177373
M. Wt: 205.3 g/mol
InChI Key: QEJZOTXVZFPSPN-UHFFFAOYSA-N
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Description

Trans-4-(benzyloxy)cyclohexanamine, also known as trans-4-benzyloxycyclohexanamine or 4-benzyloxycyclohexanamine, is a cyclohexanamine derivative. It is a synthetic compound, which has recently been the subject of extensive research due to its potential medicinal applications.

Scientific Research Applications

Chiral Building Blocks and Synthesis

  • Optically active compounds derived from cyclohexane rings are synthesized using related chemical structures, serving as efficient chiral building blocks for the preparation of substituted cyclohexane compounds. This showcases the role of similar compounds in stereoselective synthesis and their potential application in creating diverse organic molecules (Hanazawa et al., 2000).

Cyclopropanation and Amination Reactions

  • Cyclopropanation of nitriles using unsaturated Grignard reagents, including (benzyloxy)acetonitrile, highlights a pathway for the synthesis of constrained lysine derivatives. This indicates the utility of similar compounds in synthesizing amino acid derivatives with potential applications in medicinal chemistry (Forcher et al., 2015).

Oxidative Degradation Studies

  • Studies on the oxidative degradation of benzene derivatives under tropospheric conditions using density functional theory (DFT) and quantum-mechanical calculations provide insights into atmospheric chemistry and environmental impact assessments of related compounds (Olivella et al., 2009).

Enzymatic Synthesis

  • The chemoenzymatic preparation of optically active trans-cyclohexane-1,2-diamine derivatives for the synthesis of analgesics showcases the use of cyclohexane derivatives in drug synthesis and the potential for biocatalysis in pharmaceutical development (González‐Sabín et al., 2004).

Catalytic Activity and Ligand Studies

  • Cyclohexane-based phosphinite iridium pincer complexes demonstrate applications in catalysis, particularly in dehydrogenation reactions. This research highlights the role of cyclohexane derivatives in developing catalysts for industrial applications (Polukeev & Wendt, 2017).

properties

IUPAC Name

4-phenylmethoxycyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEJZOTXVZFPSPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50540789
Record name 4-(Benzyloxy)cyclohexan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50540789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trans-4-(benzyloxy)cyclohexanamine

CAS RN

98454-39-8
Record name 4-(Benzyloxy)cyclohexan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50540789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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